molecular formula C21H25ClN2O3S B2649039 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide CAS No. 941911-00-8

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

Cat. No.: B2649039
CAS No.: 941911-00-8
M. Wt: 420.95
InChI Key: IEANVOHBFVBCAC-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide is a complex organic compound known for its versatile applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the piperidine derivative with phenethylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenethylacetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, HOBt

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of catalysts and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Uniqueness

Compared to similar compounds, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEANVOHBFVBCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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